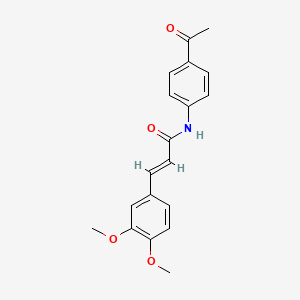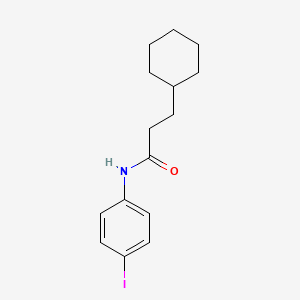![molecular formula C17H18N2O6S B15015123 Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate](/img/structure/B15015123.png)
Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethyl ester group, a sulfonamide linkage, and aromatic rings with nitro and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate typically involves a multi-step process:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3-methylbenzenamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine to form N-(3-methylphenyl)-4-nitrobenzenesulfonamide.
Esterification: The sulfonamide intermediate is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Reduction: Ethyl 2-[N-(3-methylphenyl)4-aminobenzenesulfonamido]acetate.
Hydrolysis: 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their activity. This inhibition can disrupt essential metabolic pathways in bacteria, leading to their death.
相似化合物的比较
Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate can be compared with other sulfonamide derivatives:
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the ester and nitro groups.
Sulfamethoxazole: Another sulfonamide used as an antibiotic, with a different substitution pattern on the aromatic ring.
Ethyl 2-[N-(phenyl)4-nitrobenzenesulfonamido]acetate: Similar structure but without the methyl group on the aromatic ring, which can affect its reactivity and biological activity.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C17H18N2O6S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
ethyl 2-(3-methyl-N-(4-nitrophenyl)sulfonylanilino)acetate |
InChI |
InChI=1S/C17H18N2O6S/c1-3-25-17(20)12-18(15-6-4-5-13(2)11-15)26(23,24)16-9-7-14(8-10-16)19(21)22/h4-11H,3,12H2,1-2H3 |
InChI 键 |
IMNQLUCPYHAYAH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-5-nitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015047.png)

![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15015060.png)
![N-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015062.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
![(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate](/img/structure/B15015085.png)
![2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15015091.png)

![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
![4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015103.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B15015104.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15015115.png)
![N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B15015131.png)
